molecular formula C11H15N3O2S2 B2773775 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea CAS No. 443653-03-0

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea

Cat. No.: B2773775
CAS No.: 443653-03-0
M. Wt: 285.38
InChI Key: BPQFXSSMIBGPQJ-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with pyridine-2-thiourea under specific conditions. The reaction may require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, need to be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would need to be carefully controlled to ensure consistent quality and to minimize the formation of by-products. Purification steps, such as recrystallization or chromatography, may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or ligand for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)urea
  • 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)guanidine

Uniqueness

Compared to similar compounds, 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea may exhibit unique properties due to the presence of both the tetrahydrothiophene and pyridine rings. These structural features can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-11(5-7-18(15,16)8-11)14-10(17)13-9-4-2-3-6-12-9/h2-4,6H,5,7-8H2,1H3,(H2,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQFXSSMIBGPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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